molecular formula C9H18ClNO2 B1371197 3-(Azepan-1-yl)propanoic acid hydrochloride CAS No. 136671-92-6

3-(Azepan-1-yl)propanoic acid hydrochloride

Cat. No. B1371197
CAS RN: 136671-92-6
M. Wt: 207.7 g/mol
InChI Key: MYHZEYAIMYTASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Azepan-1-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a hydrochloride salt form of 3-(Azepan-1-yl)propanoic acid .

Physical and Chemical Properties The molecular weight of this compound is 207.7 g/mol . It has a density of 1.0±0.1 g/cm^3, a boiling point of 298.4±23.0 °C at 760 mmHg, and a flash point of 134.3±22.6 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 41 Å^2 .

Scientific Research Applications

Neurochemistry

Given the structural similarity of azepane to piperidine, a known component in many neurological agents, 3-(Azepan-1-yl)propanoic acid hydrochloride could be significant in the study of neurochemistry and the development of neuroactive drugs.

Each of these applications leverages the unique chemical structure of 3-(Azepan-1-yl)propanoic acid hydrochloride to explore and develop new scientific avenues. The compound’s versatility highlights its potential in various fields of research and industry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

3-(azepan-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-8-10-6-3-1-2-4-7-10;/h1-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZEYAIMYTASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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